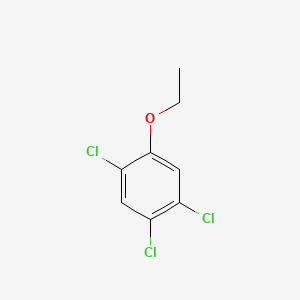

2,4,5-Trichlorophenetole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6851-44-1 |

|---|---|

Molecular Formula |

C8H7Cl3O |

Molecular Weight |

225.5 g/mol |

IUPAC Name |

1,2,4-trichloro-5-ethoxybenzene |

InChI |

InChI=1S/C8H7Cl3O/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3 |

InChI Key |

XMLUZDBYNTZUSI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2,4,5-Trichlorophenetole chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and available data on 2,4,5-Trichlorophenetole. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Properties

This compound is a chlorinated aromatic ether. Its chemical structure consists of a benzene ring substituted with three chlorine atoms at positions 2, 4, and 5, and an ethoxy group (-OCH2CH3) at position 1.

Chemical Structure:

Properties of this compound:

A comprehensive search of available scientific literature and databases reveals a significant lack of experimentally determined physical and chemical properties for this compound. The data for its precursor, 2,4,5-Trichlorophenol, is more readily available and is provided here for context and comparison.

| Property | This compound | 2,4,5-Trichlorophenol |

| Molecular Formula | C8H7Cl3O | C6H3Cl3O[1][2][3][4][5][6] |

| Molecular Weight | 225.50 g/mol | 197.45 g/mol [2][4][6] |

| CAS Number | Data Not Available | 95-95-4[2][3][4][6] |

| Melting Point | Data Not Available | 67-69 °C[4] |

| Boiling Point | Data Not Available | 248 °C at 740 mmHg[4] |

| Solubility in Water | Expected to be low | 1,200 mg/L[1] |

| Appearance | Data Not Available | Colorless needles, gray flakes, or off-white lumpy solid[2][6] |

| Odor | Data Not Available | Phenolic odor[2][6] |

Synthesis

Proposed Synthesis of this compound:

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could be located in the public domain. For researchers synthesizing this compound, standard analytical techniques would be required to characterize the final product.

Toxicological and Environmental Information

There is a significant lack of toxicological and environmental fate data specifically for this compound. However, information on the related compound, 2,4,5-Trichlorophenol, is available and may provide some insight into the potential hazards.

2,4,5-Trichlorophenol Toxicology Summary:

-

Toxicity: It is considered toxic.[1]

-

Human Exposure: Acute dermal exposure can cause skin burns, and it is an irritant to the eyes, nose, pharynx, and lungs.[7]

-

Carcinogenicity: The EPA has classified 2,4,5-Trichlorophenol as a Group D substance, meaning it is not classifiable as to human carcinogenicity.[7]

-

Environmental Fate: In soil, it is expected to have moderate to low mobility and biodegrade. It can be metabolized by soil microbes.[8]

It is important to note that the ethoxy group in this compound may alter its toxicological and environmental profile compared to the hydroxyl group in 2,4,5-Trichlorophenol.

Signaling Pathways and Experimental Protocols

A thorough search of scientific literature did not reveal any studies detailing the interaction of this compound with specific biological signaling pathways. Furthermore, no experimental protocols involving this compound were found.

Conclusion

This technical guide consolidates the currently available information on this compound. It is evident that there is a significant data gap regarding its physicochemical properties, spectroscopic data, synthesis protocols, and biological activity. The information provided on its precursor, 2,4,5-Trichlorophenol, serves as a reference point. Further research is necessary to fully characterize this compound and understand its potential applications and hazards. Researchers working with this compound should exercise appropriate caution and employ standard laboratory procedures for handling and characterization.

References

- 1. Fact sheet: 2,4,5-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,5-Trichlorophenol - Wikipedia [en.wikipedia.org]

- 4. 2,4,5-Trichlorophenol 95 95-95-4 [sigmaaldrich.com]

- 5. 2,4,5-trichlorophenol | CAS 95-95-4 | LGC Standards [lgcstandards.com]

- 6. chemydata.com [chemydata.com]

- 7. epa.gov [epa.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to the Synthesis of 2,4,5-Trichlorophenetole from 2,4,5-trichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,5-Trichlorophenetole from 2,4,5-trichlorophenol. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document outlines the reaction principles, a detailed experimental protocol, and relevant data presented in a clear, tabular format for ease of comparison.

Introduction

This compound is an aromatic ether derivative of 2,4,5-trichlorophenol. While 2,4,5-trichlorophenol itself has been used as a fungicide and bactericide, its ether derivatives are of interest to researchers in various fields, including drug development and materials science, for their potential biological activities and utility as chemical intermediates. The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, which involves the reaction of a phenoxide with an ethylating agent.

Reaction Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a well-established organic reaction for the formation of ethers. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In the context of synthesizing this compound, the reaction involves two key steps:

-

Deprotonation of the Phenol: The acidic proton of the hydroxyl group of 2,4,5-trichlorophenol is removed by a base to form the corresponding 2,4,5-trichlorophenoxide ion. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

-

Nucleophilic Attack: The newly formed 2,4,5-trichlorophenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide or ethyl bromide, displacing the halide leaving group and forming the ether linkage.

The overall reaction is illustrated in the following diagram:

Caption: Figure 1: Williamson Ether Synthesis of this compound

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on a general procedure for the Williamson ether synthesis of substituted phenols.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity |

| 2,4,5-Trichlorophenol | 197.45 | ≥98% |

| Ethyl Iodide | 155.97 | ≥99% |

| Potassium Carbonate (anhydrous) | 138.21 | ≥99% |

| Acetonitrile (anhydrous) | 41.05 | ≥99.8% |

| Diethyl Ether | 74.12 | Reagent Grade |

| Saturated Sodium Bicarbonate Solution | - | - |

| Brine (Saturated NaCl solution) | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | ≥97% |

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,5-trichlorophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (10-15 mL per gram of 2,4,5-trichlorophenol).

-

Addition of Ethylating Agent: While stirring the suspension at room temperature, add ethyl iodide (1.5 eq.) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain the reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium iodide. Wash the solid residue with a small amount of diethyl ether.

-

Extraction: Combine the filtrate and the ether washings and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

Table 1: Reactant Quantities (for a 10 mmol scale reaction)

| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Volume (mL) | Equivalents |

| 2,4,5-Trichlorophenol | 197.45 | 10.0 | 1.97 | - | 1.0 |

| Ethyl Iodide | 155.97 | 15.0 | 2.34 | 1.21 | 1.5 |

| Potassium Carbonate | 138.21 | 20.0 | 2.76 | - | 2.0 |

Table 2: Physical and Spectral Data of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₈H₇Cl₃O |

| Molar Mass | 225.50 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| ¹H NMR (CDCl₃, ppm) | δ 7.4 (s, 1H), 7.2 (s, 1H), 4.1 (q, 2H), 1.5 (t, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 153, 130, 129, 128, 126, 115, 65, 15 |

| IR (cm⁻¹) | ~2980 (C-H), ~1580, 1470 (C=C), ~1240 (C-O), ~870 (C-Cl) |

| Mass Spectrum (m/z) | 224 (M⁺), 226 (M⁺+2), 228 (M⁺+4) |

Note: The spectral data presented in Table 2 are predicted values based on the structure of this compound and may vary slightly from experimental data.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Figure 2: Experimental Workflow

Safety Considerations

-

2,4,5-Trichlorophenol: is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Ethyl Iodide: is a lachrymator and is harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.

-

Acetonitrile: is flammable and toxic. Avoid inhalation and contact with skin.

-

Potassium Carbonate: is an irritant. Avoid creating dust.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound from 2,4,5-trichlorophenol via the Williamson ether synthesis. The provided data and workflow diagrams are intended to assist researchers in the successful execution of this synthesis. The methodology is robust and can likely be adapted for the synthesis of other substituted phenetoles.

An In-depth Technical Guide to 2,4,5-Trichlorophenetole and its Closely Related Precursor, 2,4,5-Trichlorophenol

A comprehensive resource for researchers, scientists, and drug development professionals.

Chemical Identification and Properties

A clear distinction between 2,4,5-Trichlorophenetole and its precursor is essential for research and development. The following table summarizes the key identifiers and physicochemical properties of 2,4,5-Trichlorophenol.

| Property | Value |

| Chemical Name | 2,4,5-Trichlorophenol |

| Synonyms | TCP, Dowicide 2, Preventol I |

| CAS Number | 95-95-4[1] |

| Molecular Formula | C₆H₃Cl₃O[1][2] |

| Molecular Weight | 197.45 g/mol [1] |

| Appearance | Colorless to light tan solid |

| Melting Point | 67-68 °C |

| Boiling Point | 253 °C |

| Solubility | Sparingly soluble in water; soluble in organic solvents |

Synthesis and Experimental Protocols

The synthesis of this compound would typically proceed via the Williamson ether synthesis, a well-established method for forming ethers. This reaction involves the deprotonation of a phenol (in this case, 2,4,5-Trichlorophenol) to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide).

Experimental Protocol: Synthesis of this compound (Proposed)

-

Deprotonation of 2,4,5-Trichlorophenol: A solution of 2,4,5-Trichlorophenol in a suitable aprotic polar solvent (e.g., acetone, DMF) is treated with a slight excess of a base (e.g., potassium carbonate, sodium hydride) at room temperature. The reaction is stirred until the deprotonation is complete, which can be monitored by thin-layer chromatography (TLC).

-

Nucleophilic Attack: An ethyl halide (e.g., ethyl iodide) is added to the reaction mixture. The mixture is then heated to reflux and maintained at that temperature for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis:

Biological Activity and Signaling Pathways

While specific signaling pathway data for this compound is not available, the biological effects of chlorophenols, including 2,4,5-Trichlorophenol, have been studied. These compounds are known for their toxicity, which is often mediated through the uncoupling of oxidative phosphorylation and the generation of reactive oxygen species (ROS).

Potential Signaling Pathway of Chlorophenol-Induced Toxicity:

Chlorophenols can interfere with the electron transport chain in mitochondria, leading to a decrease in ATP synthesis and an increase in ROS production. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to apoptosis or necrosis.

Safety and Handling

2,4,5-Trichlorophenol is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, wash the affected area immediately with copious amounts of water.

This technical guide provides a starting point for researchers and professionals working with this compound and its precursor. Due to the limited availability of data on the ether, further experimental investigation is warranted to fully characterize its properties and biological effects.

References

An In-depth Technical Guide to 2,4,5-Trichlorophenetole: A Data-Deficient Compound and a Comprehensive Look at its Precursor, 2,4,5-Trichlorophenol

Disclaimer: Extensive searches of scientific literature and chemical databases have revealed a significant lack of available data for the physical and chemical properties, experimental protocols, and biological activities of 2,4,5-Trichlorophenetole . Therefore, this guide provides a detailed overview of its immediate precursor, 2,4,5-Trichlorophenol (TCP) , for which a substantial body of research exists. This information is provided as the most relevant available substitute. A proposed synthesis of this compound is also presented based on established chemical principles.

2,4,5-Trichlorophenol: Physical and Chemical Properties

2,4,5-Trichlorophenol is a chlorinated aromatic organic compound that has been used as a fungicide and herbicide.[1] It is also a known precursor in the synthesis of other pesticides, such as 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).[2]

Physical Properties of 2,4,5-Trichlorophenol

The key physical properties of 2,4,5-Trichlorophenol are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₃Cl₃O | [3][4] |

| Molecular Weight | 197.44 g/mol | [1] |

| Appearance | Colorless needles, gray flakes, or off-white lumpy solid | [4] |

| Melting Point | 67-69 °C | |

| Boiling Point | 248 °C at 740 mmHg | |

| Flash Point | 133 °C (closed cup) | |

| Solubility | Sparingly soluble in water | [5] |

| Odor | Phenolic odor | [4] |

Chemical Properties of 2,4,5-Trichlorophenol

The chemical properties and identifiers for 2,4,5-Trichlorophenol are provided in the following table.

| Property | Value | References |

| CAS Number | 95-95-4 | [3] |

| IUPAC Name | 2,4,5-Trichlorophenol | [1] |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)O | [1] |

| InChI Key | LHJGJYXLEPZJPM-UHFFFAOYSA-N | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long-lasting effects) | |

| UN Number | 2020 | [3] |

Proposed Synthesis of this compound

While specific experimental protocols for the synthesis of this compound are not available in the searched literature, a viable and well-established method would be the Williamson ether synthesis.[6][7][8] This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Hypothetical Experimental Protocol: Williamson Ether Synthesis of this compound

Objective: To synthesize this compound from 2,4,5-Trichlorophenol and an ethylating agent.

Materials:

-

2,4,5-Trichlorophenol

-

Sodium hydroxide (NaOH) or a stronger base like sodium hydride (NaH)

-

Ethyl iodide (or another suitable ethylating agent like diethyl sulfate)

-

A suitable aprotic polar solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)[8]

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Solvents for extraction and purification (e.g., diethyl ether, hexane)

Procedure:

-

Deprotonation of 2,4,5-Trichlorophenol: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,5-Trichlorophenol in the chosen solvent. Add an equimolar amount of a strong base (e.g., sodium hydroxide) to deprotonate the phenol and form the sodium 2,4,5-trichlorophenoxide salt. Stir the mixture at room temperature until the deprotonation is complete.

-

Nucleophilic Attack: To the solution of the phenoxide, add a slight excess (e.g., 1.1 equivalents) of ethyl iodide. Heat the reaction mixture to a moderate temperature (e.g., 50-100 °C) and monitor the progress of the reaction by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).[8]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether.

-

Purification: Combine the organic extracts and wash them with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.[9] Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent in vacuo to obtain the crude this compound.

-

Characterization: Purify the crude product further by techniques such as column chromatography or distillation. Characterize the final product by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed Williamson ether synthesis for this compound.

Caption: Proposed Williamson ether synthesis of this compound.

Biological Activity and Signaling Pathways

As previously stated, no information regarding the biological activity or associated signaling pathways of this compound was found.

For the related compound, 2,4,5-Trichlorophenol , it is known to be toxic and was used as a fungicide and bactericide.[4] Exposure can cause irritation to the skin, eyes, nose, and throat.[4] There is limited information on its chronic effects, and it is not classifiable as to its carcinogenicity to humans.[10]

Conclusion

This technical guide has provided a comprehensive overview of the available information for 2,4,5-Trichlorophenol as a proxy for the data-deficient this compound. The physical and chemical properties of 2,4,5-Trichlorophenol have been summarized in tabular format. Furthermore, a detailed, albeit hypothetical, experimental protocol for the synthesis of this compound via the Williamson ether synthesis has been presented, along with a corresponding workflow diagram. The lack of data on this compound highlights a gap in the scientific literature and suggests an opportunity for future research to characterize this compound and evaluate its properties and potential biological effects.

References

- 1. 2,4,5-Trichlorophenol - Wikipedia [en.wikipedia.org]

- 2. Fact sheet: 2,4,5-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. accustandard.com [accustandard.com]

- 4. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. healthandenvironment.org [healthandenvironment.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. byjus.com [byjus.com]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. epa.gov [epa.gov]

Navigating the Solubility of 2,4,5-Trichlorophenetole: A Methodological Guide

For Immediate Release

This technical guide addresses the solubility of 2,4,5-Trichlorophenetole, a topic of interest for researchers, scientists, and professionals in drug development. A comprehensive search for quantitative and qualitative solubility data for this compound in various common solvents has revealed a significant lack of available information in published scientific literature and chemical databases. The majority of accessible data pertains to the related compound, 2,4,5-Trichlorophenol, which possesses different physicochemical properties.

In light of this data gap, this document provides a detailed, generalized experimental protocol for determining the thermodynamic solubility of a solid organic compound such as this compound. The methodologies outlined below are based on the widely accepted "shake-flask" method, considered the gold standard for reliable solubility measurements.[1][2]

Experimental Protocol: Determination of Thermodynamic Solubility

This protocol describes the equilibrium shake-flask method for determining the solubility of a solid organic compound in a range of solvents.

1. Materials and Equipment

-

Analyte: this compound (solid, high purity)

-

Solvents: A range of solvents of interest (e.g., water, ethanol, methanol, acetone, hexane, dimethyl sulfoxide (DMSO)).

-

Equipment:

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC), or UV-Vis Spectrophotometer)

-

pH meter (for aqueous solvents)

-

2. Procedure

-

Preparation of Solvent: Prepare the desired solvent systems. For aqueous solutions, buffer to the desired pH and measure the final pH.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[3] Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., HPLC, GC, UV-Vis).

3. Data Analysis

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve using the analytical instrument.

-

Calculation of Solubility: Using the calibration curve, determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Data Presentation: Summarize the quantitative solubility data in a structured table for easy comparison across the different solvents tested.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

This methodological guide provides a robust framework for researchers to generate the necessary solubility data for this compound, enabling further research and development activities. The absence of pre-existing data underscores the importance of such fundamental characterization for novel or less-studied compounds.

References

Spectroscopic Profile of 2,4,5-Trichlorophenetole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,4,5-Trichlorophenetole. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive models and comparative data from structurally analogous molecules to offer a comprehensive analytical profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established principles of spectroscopy and by comparison with related compounds such as 2,4,5-trichlorophenol and phenetole.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.5 | s | - |

| H-6 | ~ 7.0 | s | - |

| -O-CH₂- | ~ 4.1 | q | ~ 7.0 |

| -CH₃ | ~ 1.4 | t | ~ 7.0 |

Disclaimer: Predicted values may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | ~ 153 |

| C-2 | ~ 128 |

| C-3 | ~ 132 |

| C-4 | ~ 126 |

| C-5 | ~ 130 |

| C-6 | ~ 115 |

| -O-CH₂- | ~ 65 |

| -CH₃ | ~ 15 |

Disclaimer: Predicted values may vary from experimental results.

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C=C (Aromatic) | 1600-1475 | Medium-Strong |

| C-O (Ether) | 1250-1000 | Strong |

| C-Cl | 800-600 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Ion |

| 224/226/228 | [M]⁺ (Molecular Ion) |

| 195/197/199 | [M - C₂H₅]⁺ |

| 167/169/171 | [M - C₂H₅O]⁺ |

Note: The presence of three chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.

-

Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and a molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Potential Environmental Sources of 2,4,5-Trichlorophenetole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the potential environmental sources of 2,4,5-Trichlorophenetole. Due to the scarcity of direct information on this specific compound, this document focuses on its immediate and well-documented precursor, 2,4,5-Trichlorophenol (2,4,5-TCP). The environmental presence of 2,4,5-TCP is a significant concern due to its toxicity and its historical use as a pesticide and as an intermediate in the synthesis of other agrochemicals.[1][2][3] This guide will detail the known environmental sources of 2,4,5-TCP, its chemical properties, and the analytical methods for its detection. Furthermore, it will explore the potential for the formation of this compound from 2,4,5-TCP through chemical reactions that could occur in industrial or environmental settings.

Chemical Identity and Properties of 2,4,5-Trichlorophenol

2,4,5-Trichlorophenol is a synthetic chemical that exists as colorless needles or gray flakes at room temperature.[4] Its environmental behavior is influenced by its moderate solubility in water and low volatility.[1] The key chemical and physical properties of 2,4,5-TCP are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 95-95-4 | [1] |

| Molecular Formula | C6H3Cl3O | [1] |

| Molecular Weight | 197.45 g/mol | [4] |

| Appearance | Colorless needles or gray flakes | [4] |

| Melting Point | 68 °C | [1] |

| Boiling Point | 246-248 °C | [4] |

| Water Solubility | 1,200 mg/L at 20 °C | [1] |

| Vapor Pressure | 0.02 mm Hg at 20 °C | [1] |

| log Koc | 2.5 - 3.4 | [1] |

| pKa | 7.37 at 25 °C | [4] |

Potential Environmental Sources of 2,4,5-Trichlorophenol

The environmental presence of 2,4,5-Trichlorophenol is primarily due to anthropogenic activities. The main sources are its historical use in industrial and agricultural applications and its formation as a degradation product of other chemicals.

Industrial Production and Use

Historically, 2,4,5-TCP was a significant industrial chemical. Its primary use was as an intermediate in the production of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a component of the controversial defoliant Agent Orange.[1] It was also used directly as a fungicide, bactericide, and wood preservative.[2][5] Although its production and use have been largely discontinued in many countries, legacy contamination from manufacturing sites and treated materials remains a potential source of environmental release.[1]

Degradation of Herbicides

The herbicide 2,4,5-T can degrade in the environment to form 2,4,5-Trichlorophenol.[6] This degradation can occur through microbial action in soil and water. Therefore, areas where 2,4,5-T was heavily applied, such as agricultural lands and forests, may still contain residues of 2,4,5-TCP. The half-life of 2,4,5-T in soil can range from several weeks to months, allowing for a sustained release of its degradation products.[6]

Combustion and Other Sources

The incineration of municipal and industrial waste containing chlorinated organic compounds can lead to the formation of various chlorophenols, including 2,4,5-TCP.[7] Additionally, the chlorination of water that contains phenol can also result in the formation of chlorinated phenols, although the specific isomers formed depend on the reaction conditions.[4]

Inferred Formation of this compound

While direct evidence for the environmental presence of this compound is lacking, its formation from 2,4,5-Trichlorophenol is chemically plausible through a process known as etherification. The most common method for synthesizing ethers from phenols is the Williamson ether synthesis.

Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of a deprotonated alcohol or phenol (an alkoxide or phenoxide) with an alkyl halide.[2][3] In the context of this compound formation, the sodium salt of 2,4,5-Trichlorophenol (sodium 2,4,5-trichlorophenoxide) could react with an ethylating agent such as ethyl chloride or ethyl iodide to yield this compound.

This reaction is commonly carried out in a laboratory or industrial setting. However, the potential for such a reaction to occur in specific environmental niches cannot be entirely ruled out, particularly in contaminated sites with a complex mixture of chemicals, including both chlorophenols and alkylating agents, under favorable conditions (e.g., specific pH and temperature).

Quantitative Data on Environmental Concentrations of 2,4,5-Trichlorophenol

The following table summarizes some of the reported concentrations of 2,4,5-Trichlorophenol in various environmental matrices. It is important to note that these values can vary significantly depending on the location, proximity to sources of contamination, and the analytical methods used.

| Environmental Matrix | Concentration Range | Location | Reference |

| Drinking Water | 35 - 59 µg/L | Finland | [1] |

| Drinking Water | 28 ng/L | Taiwan | [1] |

| Drinking Water | 6 - 39 ng/L | Zagreb, Yugoslavia | [1] |

| Raw and Finished Water | <0.5 - 0.57 ppb | USA Community Water Supplies | [8] |

Experimental Protocols for Detection and Quantification

The detection and quantification of 2,4,5-Trichlorophenol in environmental samples typically involve a multi-step analytical procedure. The general workflow is outlined below.

Sample Collection and Preparation

-

Water Samples: Collect water samples in clean, amber glass bottles to prevent photodegradation. Acidify the samples to a pH < 2 with a strong acid (e.g., sulfuric acid) to preserve the analyte.

-

Soil and Sediment Samples: Collect soil or sediment samples using a stainless steel corer or scoop and store them in glass jars at 4°C.

-

Extraction:

-

Water: Use liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) or solid-phase extraction (SPE) with a C18 or similar sorbent.

-

Soil/Sediment: Use Soxhlet extraction or accelerated solvent extraction (ASE) with a solvent mixture such as acetone/hexane.

-

Sample Cleanup

The crude extracts often contain interfering compounds that need to be removed before instrumental analysis. Common cleanup techniques include:

-

Gel Permeation Chromatography (GPC): To remove high molecular weight compounds.

-

Silica Gel or Florisil Column Chromatography: To separate the analyte from polar and nonpolar interferences.

Derivatization (Optional but Recommended for GC Analysis)

To improve the volatility and chromatographic properties of 2,4,5-TCP for gas chromatography (GC) analysis, it is often derivatized. A common method is acetylation with acetic anhydride or silylation with a silylating agent (e.g., BSTFA).

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and reliable method for the analysis of 2,4,5-TCP. A capillary GC column (e.g., DB-5ms) is used for separation, and a mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode array detector can also be used for the analysis of 2,4,5-TCP without the need for derivatization. A C18 reversed-phase column is typically used with a mobile phase of acetonitrile and water.

Conclusion

While this compound itself is not a well-documented environmental contaminant, its precursor, 2,4,5-Trichlorophenol, has been a significant environmental pollutant due to its historical industrial and agricultural uses. The potential for the formation of this compound from 2,4,5-TCP, particularly in specific industrial or contaminated environmental settings, warrants further investigation. Understanding the environmental sources and fate of 2,4,5-TCP is crucial for assessing the potential risks associated with this compound and its potential derivatives. The analytical methods detailed in this guide provide a framework for the reliable detection and quantification of 2,4,5-TCP in various environmental matrices, which is the first step in managing and mitigating its environmental impact. Continued monitoring and research are essential to fully understand the environmental behavior of these chlorinated phenolic compounds.

References

- 1. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. munin.uit.no [munin.uit.no]

- 5. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Preliminary Toxicological Data on 2,4,5-Trichlorophenetole: A Technical Guide

Introduction

2,4,5-Trichlorophenetole is a chlorinated aromatic ether. Its structural similarity to 2,4,5-trichlorophenol suggests that it may share similar toxicological properties. Chlorinated phenols and their derivatives are known for their potential to cause a range of adverse health effects, including hepatotoxicity, genotoxicity, and carcinogenicity. The primary mechanism of toxicity for many chlorinated phenols is the uncoupling of oxidative phosphorylation. This guide summarizes the available toxicological data for the closely related 2,4,5-trichlorophenol to infer the potential hazards of this compound and outlines standard experimental protocols for its toxicological assessment.

Quantitative Toxicological Data (Inferred from 2,4,5-Trichlorophenol)

The following tables present quantitative toxicological data for 2,4,5-trichlorophenol. These values are provided as an estimate of the potential toxicity of this compound and should be confirmed with specific studies on the target compound.

Table 1: Acute Toxicity of 2,4,5-Trichlorophenol

| Test Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 2.96 g/kg | [1] |

Table 2: Genotoxicity of 2,4,5-Trichlorophenoxyethanol (TCPE)

| Assay | Test System | Result | Notes |

| Ames Test | Salmonella typhimurium | Negative | Did not induce mutations. |

| Sister Chromatid Exchange | Chinese hamster cells | Positive | Induced an increase in sister chromatid exchanges. |

Experimental Protocols

Detailed methodologies for key toxicological experiments that would be relevant for assessing the safety of this compound are provided below.

Acute Oral Toxicity (LD50) Study

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Test System: Typically, Sprague-Dawley rats are used, with an equal number of males and females.

Methodology:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered by oral gavage. The substance is often dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

A range of doses is administered to different groups of animals. A control group receives the vehicle only.

-

Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.

-

Body weights are recorded at the beginning and end of the study.

-

At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

-

The LD50 is calculated using a recognized statistical method (e.g., probit analysis).

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Test System: Histidine-requiring (his- ) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA102).

Methodology:

-

The test substance is dissolved in a suitable solvent (e.g., DMSO).

-

The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of a metabolic activation system (S9 mix from rat liver).

-

The mixture is plated on a minimal agar medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Sister Chromatid Exchange (SCE) Assay

Objective: To evaluate the genotoxic potential of a substance by its ability to induce exchanges between sister chromatids in cultured mammalian cells.

Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.

Methodology:

-

Cells are cultured in the presence of 5-bromodeoxyuridine (BrdU) for two cell cycles.

-

The test substance is added to the cell cultures at various concentrations for a defined period.

-

A metabolic activation system (S9 mix) can be included to assess the effect of metabolites.

-

Cells are harvested, and metaphase chromosomes are prepared.

-

The chromosomes are differentially stained to visualize the sister chromatids.

-

The number of sister chromatid exchanges per cell is scored.

-

A substance is considered genotoxic if it causes a significant, dose-dependent increase in the frequency of SCEs.

Visualizations

Experimental Workflow Diagrams

Caption: Workflow diagrams for key toxicological assays.

Potential Signaling Pathway Disruption

Chlorinated aromatic compounds are known to induce oxidative stress. The following diagram illustrates a simplified oxidative stress response pathway that could be investigated for this compound.

Caption: Oxidative stress response pathway potentially affected by chlorinated aromatic compounds.

References

Biodegradation Pathways of 2,4,5-Trichlorophenetole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known and hypothesized biodegradation pathways of 2,4,5-Trichlorophenetole. Due to a lack of direct studies on this compound, this guide extrapolates a likely initial degradation step based on the well-documented biodegradation of structurally similar compounds, such as 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). The primary hypothesized step involves the microbial cleavage of the ether bond to form 2,4,5-Trichlorophenol (2,4,5-TCP), a common intermediate in the degradation of many chlorinated aromatic compounds.

This guide then delves into the established aerobic and anaerobic biodegradation pathways of 2,4,5-TCP, detailing the key microbial species, enzymes, and metabolic intermediates. Quantitative data from various studies are summarized in tabular format for ease of comparison. Furthermore, detailed experimental protocols for key assays and analytical methods are provided to facilitate further research in this area. Visual diagrams generated using the DOT language are included to illustrate the signaling pathways and experimental workflows.

Hypothesized Initial Biodegradation of this compound

Currently, there is a notable absence of published research specifically detailing the microbial degradation of this compound. However, based on the extensive literature on the biodegradation of analogous ether-containing chlorinated aromatic compounds, a primary degradation pathway can be proposed. The initial and most probable step is the cleavage of the ether bond, a common reaction in the microbial metabolism of xenobiotics. This cleavage would yield 2,4,5-Trichlorophenol (2,4,5-TCP) and ethanol. This hypothesis is supported by studies on the degradation of 2,4,5-T, where the ether linkage is cleaved to form 2,4,5-TCP.

The subsequent fate of 2,4,5-TCP is well-documented and proceeds through distinct aerobic and anaerobic pathways, which are detailed in the following sections.

Caption: Hypothesized initial step in this compound biodegradation.

Aerobic Biodegradation of 2,4,5-Trichlorophenol (2,4,5-TCP)

Under aerobic conditions, the degradation of 2,4,5-TCP is primarily carried out by fungi, particularly the white-rot fungus Phanerochaete chrysosporium. This organism utilizes a non-specific, extracellular lignin-degrading enzyme system.

The key enzymes involved are Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP) . These enzymes catalyze the oxidative dechlorination of 2,4,5-TCP. The pathway involves a series of oxidation and reduction reactions, leading to the sequential removal of chlorine atoms and eventual ring cleavage.

The proposed aerobic degradation pathway of 2,4,5-TCP by P. chrysosporium is as follows:

-

Oxidation: 2,4,5-Trichlorophenol is oxidized by LiP or MnP to 2,5-Dichloro-1,4-benzoquinone.

-

Reduction: 2,5-Dichloro-1,4-benzoquinone is then reduced to 2,5-Dichloro-1,4-hydroquinone.

-

Oxidative Dechlorination: The 2,5-Dichloro-1,4-hydroquinone is further oxidized, leading to the removal of a chlorine atom and the formation of a hydroxylated intermediate.

-

Sequential Dechlorination and Hydroxylation: This cycle of oxidation and reduction continues, resulting in the formation of tri- and tetrahydroxylated intermediates.

-

Ring Cleavage: The resulting hydroxylated ring is then susceptible to cleavage, leading to the formation of aliphatic acids that can be mineralized to CO2.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Trichlorophenetole, a chlorinated aromatic ether. Due to the limited direct experimental data on this specific compound, this guide synthesizes information on its precursor, 2,4,5-trichlorophenol, and related chlorinated phenetoles to infer its probable characteristics. The guide covers the likely synthesis route, predicted physicochemical properties, and potential biological activities and toxicity. Detailed methodologies for the synthesis of related compounds and analytical techniques are presented to facilitate further research. This document aims to serve as a foundational resource for researchers interested in the evaluation and potential applications of this compound.

Introduction

This compound belongs to the class of chlorinated aromatic ethers. While its direct applications and biological effects are not extensively documented, its structural similarity to other chlorinated phenols and phenoxy compounds, some of which exhibit significant biological activity, warrants investigation. Its precursor, 2,4,5-trichlorophenol, is a well-studied compound formerly used as a fungicide and an intermediate in the production of herbicides such as 2,4,5-T.[1][2] This guide will extrapolate from the known data of 2,4,5-trichlorophenol and the general chemistry of phenetoles to provide a detailed profile of the title compound.

Synthesis of this compound

The most probable and widely used method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2,4,5-trichlorophenoxide would react with an ethyl halide (e.g., ethyl bromide or ethyl iodide).

Reaction Scheme

Caption: Williamson ether synthesis of this compound.

Experimental Protocol (General)

A detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general procedure based on the Williamson ether synthesis for similar compounds is as follows:

-

Deprotonation of 2,4,5-Trichlorophenol: A solution of 2,4,5-trichlorophenol in a suitable aprotic polar solvent (e.g., acetone, DMF) is treated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form the sodium 2,4,5-trichlorophenoxide salt. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Nucleophilic Substitution: Ethyl bromide or ethyl iodide is added to the solution containing the phenoxide. The reaction mixture is then heated to reflux for several hours to facilitate the SN2 reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl ether or dichloromethane) and water. The organic layer is washed with a dilute base solution to remove any unreacted phenol, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound.

-

Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to obtain the pure compound.

Isomers and Related Compounds

The isomers of this compound would include other trichlorophenetole isomers with different substitution patterns of the chlorine atoms on the phenyl ring. There are six possible isomers of trichlorophenol, which could each be converted to the corresponding trichlorophenetole.[2]

Additionally, related compounds would include other chlorinated phenetoles such as:

-

Dichlorophenetoles: e.g., 2,4-Dichlorophenetole

-

Tetrachlorophenetoles: e.g., 2,3,4,5-Tetrachlorophenetole

-

Pentachlorophenetole

The properties and biological activities of these compounds are also not extensively documented but are expected to vary based on the number and position of the chlorine substituents.

Physicochemical Properties

Table 1: Physicochemical Properties of 2,4,5-Trichlorophenol and Phenetole.

| Property | 2,4,5-Trichlorophenol | Phenetole | This compound (Predicted) |

| Molecular Formula | C₆H₃Cl₃O | C₈H₁₀O | C₈H₇Cl₃O |

| Molecular Weight | 197.45 g/mol [2] | 122.16 g/mol | 225.48 g/mol |

| Appearance | Colorless needles or gray flakes[2] | Colorless liquid | Likely a solid or high-boiling liquid |

| Melting Point | 68 °C[1] | -30 °C | Higher than 2,4,5-Trichlorophenol |

| Boiling Point | 253 °C[2] | 170 °C | Higher than Phenetole |

| Solubility in Water | 1,200 mg/L[1] | 1,560 mg/L | Likely low |

| log Kow | 3.72[2] | 2.58 | Likely higher than 3.72 |

Analytical Characterization

The characterization of this compound would likely involve standard analytical techniques used for organic compounds.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This would be a primary method for the identification and quantification of this compound. The mass spectrum would show a characteristic molecular ion peak and fragmentation pattern corresponding to the loss of ethyl and chloro groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector could also be used for analysis, particularly for samples that are not suitable for GC.[3]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals for the aromatic protons and the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃). The chemical shifts of the aromatic protons would be influenced by the positions of the chlorine atoms.

-

¹³C NMR would provide information on the number and types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-O-C ether linkage, aromatic C-H bonds, and C-Cl bonds.

Biological Activity and Toxicity

Direct studies on the biological activity and toxicity of this compound are not available. However, based on the known effects of its precursor and other chlorinated phenols, some predictions can be made.

-

Toxicity: 2,4,5-trichlorophenol is known to be toxic and can cause skin and eye irritation.[2] It is plausible that this compound would also exhibit some level of toxicity. The addition of the ethyl group might alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially affecting its toxicokinetics and toxicodynamics.

-

Potential as a Drug Candidate or Precursor: The biological activity of chlorinated aromatic compounds is diverse. Some have been investigated for their antimicrobial, antifungal, or insecticidal properties. Further research would be needed to determine if this compound or its derivatives possess any useful biological activities for drug development.

Potential Signaling Pathway Interactions

Given the lipophilic nature of chlorinated aromatic compounds, they have the potential to interact with various cellular signaling pathways. A hypothetical pathway is outlined below.

Caption: Hypothetical signaling pathway affected by this compound.

Experimental Workflows

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion and Future Directions

This compound is a compound for which there is a significant lack of direct experimental data. This guide has provided a comprehensive overview based on the known properties of its precursor and related compounds. The probable synthesis via Williamson ether synthesis is straightforward, and standard analytical techniques can be used for its characterization.

Future research should focus on:

-

Definitive Synthesis and Characterization: Performing the synthesis of this compound and its isomers and fully characterizing them using modern analytical techniques.

-

Quantitative Physicochemical Data: Measuring key properties such as melting point, boiling point, solubility, and log Kow.

-

Biological Screening: Evaluating the biological activity of this compound and its isomers in various assays to identify any potential therapeutic or other applications.

-

Toxicological Assessment: Conducting in vitro and in vivo studies to determine the toxicity profile of these compounds.

This foundational work will be crucial for any future development and application of this compound and its related compounds in the fields of chemistry, biology, and drug development.

References

Methodological & Application

Analytical Methods for the Detection of 2,4,5-Trichlorophenetole in Water: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical determination of 2,4,5-Trichlorophenetole in water samples. Due to the limited availability of specific methods for this compound, the following protocols are adapted from established and validated methods for structurally similar compounds, such as 2,4,5-trichlorophenol and other chlorinated phenols. These methods are widely accepted and can be readily modified for the target analyte.

Introduction

This compound is an aromatic ether that may be present in environmental water samples as a result of industrial discharge or from the degradation of pesticides. Its detection at trace levels is critical for environmental monitoring and ensuring water quality. The primary analytical techniques for the determination of such semi-volatile organic compounds in water are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often preceded by a sample preparation step to extract and concentrate the analyte from the water matrix.

Analytical Methods Overview

The detection of this compound in water typically involves a two-step process:

-

Sample Preparation: Extraction of the analyte from the aqueous matrix. Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

-

Instrumental Analysis: Separation, identification, and quantification of the analyte using GC-MS or HPLC.

The choice of method depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of related chlorinated phenols using the methods described below. This data can be used as a benchmark for the expected performance of this compound analysis.

| Analytical Method | Analyte (Similar Compound) | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery |

| GC-MS | 2,4,6-Trichlorophenol | LLE | 1 µg/L | 5 µg/L | 97.2% - 110%[1] |

| GC-MS/MS | 2,4,5-Trichlorophenol | SPE | < 0.001 µg/L | - | 75% - 125%[2] |

| HPLC-UV | 2,4-Dichlorophenoxyacetic acid | Salting-Out Assisted LLE | 0.004 µg/L | 0.01 µg/L | 95.98% - 115%[3] |

| HPLC-MS/MS | 2,4,5-Trichlorophenol | SPE | - | - | 73% (for a related compound) |

| GC-ECD | Chlorophenols | SPE | < 20 ng/L | - | 70% - 106% |

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid-Liquid Extraction (LLE)

This method is suitable for the determination of this compound in water samples with relatively low levels of interfering substances.

4.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Sample Collection: Collect 1-liter water samples in amber glass bottles.

-

pH Adjustment: Adjust the pH of the water sample to ≤ 2 with concentrated sulfuric acid.

-

Extraction:

-

Transfer the acidified sample to a 2-liter separatory funnel.

-

Add 60 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and dichloromethane).

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate.

-

Drain the organic layer into a collection flask.

-

Repeat the extraction two more times with fresh 60 mL portions of the organic solvent.

-

Combine the organic extracts.

-

-

Drying: Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

-

Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

4.1.2. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: TG-5SilMS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Initial temperature of 60 °C held for 1 minute, ramp to 200 °C at 10 °C/min, then to 300 °C at 5 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity. Monitor characteristic ions for this compound (to be determined from a standard).

-

4.1.3. Quality Control

-

Method Blank: An aliquot of reagent water processed through the entire analytical procedure.

-

Matrix Spike: A fortified aliquot of a sample to evaluate method performance in the sample matrix.

-

Surrogate Standards: A compound of similar chemical properties to the analyte, added to each sample before extraction to monitor extraction efficiency.

Method 2: High-Performance Liquid Chromatography (HPLC) with Solid-Phase Extraction (SPE)

This method is advantageous for its ability to handle more complex matrices and for compounds that may not be amenable to GC analysis without derivatization.

4.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection: Collect 1-liter water samples in amber glass bottles.

-

pH Adjustment: Adjust the sample pH to 2 with sulfuric acid.

-

Cartridge Conditioning:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water (pH 2). Do not allow the cartridge to go dry.

-

-

Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of 10-15 mL/min.

-

Washing: After loading, wash the cartridge with 5 mL of reagent water to remove interferences.

-

Drying: Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.

-

Elution: Elute the analyte from the cartridge with a suitable organic solvent, such as methanol or acetonitrile. A common protocol is to use two 5 mL aliquots of the elution solvent.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

4.2.2. HPLC Analysis

-

High-Performance Liquid Chromatograph (HPLC) Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid). For example, start with 50% acetonitrile and increase to 95% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

-

Detector:

-

UV-Vis Detector: Monitor at a wavelength determined by the UV spectrum of this compound.

-

Mass Spectrometer (MS/MS): For higher selectivity and sensitivity, an MS/MS detector with an electrospray ionization (ESI) source can be used.

-

Visualizations

Caption: Workflow for the analysis of this compound in water using LLE and GC-MS.

Caption: Workflow for the analysis of this compound in water using SPE and HPLC.

References

Application Note: Analysis of 2,4,5-Trichlorophenetole by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,5-Trichlorophenetole is an aromatic ether compound that may be of interest in environmental monitoring and toxicology studies due to its structural similarity to other chlorinated pollutants. Accurate and sensitive detection is crucial for understanding its environmental fate and potential impact. This application note provides a detailed protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS). The methodology is based on established principles for the analysis of related chlorinated compounds, such as phenoxy herbicides and other chlorinated pesticides.

Predicted Mass Spectrum and Retention Characteristics

Molecular Weight: 224.5 g/mol

Predicted Key Mass-to-Charge Ratios (m/z):

The electron impact (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ethyl group and losses of chlorine atoms. The fragmentation of aromatic ethers is a key consideration in predicting these values. A prominent fragmentation pattern for ethers is the cleavage of the C-O bond, which can lead to the formation of stable ions.

| Predicted Ion | Predicted m/z | Notes |

| [M]+• | 224 | Molecular ion (containing 35Cl) |

| [M+2]+• | 226 | Isotope peak due to one 37Cl |

| [M+4]+• | 228 | Isotope peak due to two 37Cl |

| [M-C2H4]+• | 196 | Loss of ethene via rearrangement |

| [M-C2H5]+ | 195 | Loss of ethyl radical |

| [C6H2Cl3O]+ | 195 | Fragment corresponding to the trichlorophenoxy cation |

Predicted Retention Time:

This compound is less polar than its corresponding phenol, 2,4,5-trichlorophenol. Therefore, on a non-polar or semi-polar GC column, it is expected to have a longer retention time. The exact retention time will be dependent on the specific GC conditions used.

Experimental Protocol

This protocol outlines the sample preparation and GC-MS analysis for this compound in a solvent matrix.

3.1. Sample Preparation (Liquid-Liquid Extraction)

This procedure is adapted from methods for the extraction of chlorinated pesticides from aqueous samples.

-

To a 1-liter aqueous sample, add a suitable surrogate or internal standard.

-

Adjust the sample to a neutral pH.

-

Transfer the sample to a 2-liter separatory funnel.

-

Add 60 mL of a suitable extraction solvent, such as dichloromethane or a mixture of hexane and diethyl ether.

-

Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.

-

Allow the layers to separate.

-

Drain the organic layer into a flask.

-

Repeat the extraction two more times with fresh portions of the extraction solvent.

-

Combine the organic extracts.

-

Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

3.2. GC-MS Analysis

The following GC-MS parameters are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and analytical standards.

| GC Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature of 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temp. | 280 °C |

| MS Parameter | Value |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Impact (EI) |

| Electron Energy | 70 eV |

| Acquisition Mode | Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM) |

| SIM Ions (Predicted) | 224, 226, 196, 195 |

Data Presentation

The following table summarizes the expected quantitative data for this compound based on the predicted mass spectrum and an estimated retention time window. This table should be populated with experimental data upon method validation with a certified reference standard.

| Analyte | Estimated Retention Time (min) | Quantitation Ion (m/z) | Confirmation Ion 1 (m/z) | Confirmation Ion 2 (m/z) |

| This compound | 15 - 20 | 224 | 226 | 196 |

Quality Control

To ensure the reliability of the analytical results, the following quality control measures should be implemented:

-

Method Blank: An aliquot of reagent water is carried through the entire analytical procedure to check for contamination.

-

Laboratory Control Spike: A known amount of this compound is added to a clean matrix and analyzed to assess method accuracy.

-

Matrix Spike/Matrix Spike Duplicate: A known amount of this compound is added to a sample in duplicate to assess matrix effects and precision.

-

Internal/Surrogate Standards: A labeled analog or a compound with similar chemical properties is added to all samples, standards, and blanks to monitor for extraction efficiency and instrument performance.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

Caption: GC-MS workflow for this compound.

Conclusion

This application note provides a comprehensive, albeit predictive, protocol for the determination of this compound by GC-MS. The provided parameters for sample preparation and instrument settings are based on established methods for similar analytes and serve as a robust starting point for method development and validation. It is imperative to validate this method using a certified reference standard of this compound to confirm the retention time, mass spectral fragmentation, and to establish quantitative performance metrics such as limit of detection (LOD) and limit of quantification (LOQ).

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2,4,5-Trichlorophenetole

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,4,5-Trichlorophenetole. The described protocol utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering excellent separation and detection of the analyte. This method is suitable for routine quality control, stability studies, and research applications involving this compound.

Introduction

This compound is a halogenated aromatic ether. Accurate and precise analytical methods are essential for its quantification in various matrices. This application note provides a complete HPLC protocol, including instrumentation, chromatographic conditions, and sample preparation guidelines.

Experimental

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile and water.

-

Standard: Analytical standard of this compound (purity ≥98%).

A summary of the optimized HPLC conditions is presented in Table 1.

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

| Run Time | 10 minutes |

Table 1: Optimized HPLC Conditions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: The sample preparation will be matrix-dependent. For simple matrices, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For more complex matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be required.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance of the method.

| Parameter | Expected Result |

| Retention Time (RT) | Approximately 5.5 min |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Table 2: Hypothetical Method Validation Data

Experimental Workflow

The logical workflow for the analysis of this compound using this HPLC method is depicted in the following diagram.

Caption: Workflow for the HPLC analysis of this compound.

Detailed Protocol

-

Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC grade acetonitrile and water in a 70:30 volume/volume ratio. Degas the mobile phase before use.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Calibration Curve Construction:

-

Inject 10 µL of each working standard solution in triplicate.

-

Record the peak area for each injection.

-

Plot a calibration curve of peak area versus concentration.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

-

-

Sample Analysis:

-

Inject 10 µL of the prepared sample solution in triplicate.

-

Record the peak area of the this compound peak.

-

-

Quantification:

-

Using the equation from the calibration curve, calculate the concentration of this compound in the sample.

-

Average the results from the triplicate injections.

-

Conclusion

The HPLC method described in this application note is a straightforward and effective tool for the quantification of this compound. The use of a standard C18 column and a simple mobile phase makes this method easily transferable to any laboratory with standard HPLC capabilities. The provided protocol and validation parameters serve as a comprehensive guide for researchers, scientists, and drug development professionals.